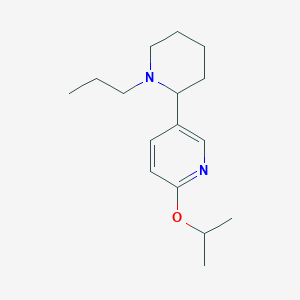

2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine

説明

特性

分子式 |

C16H26N2O |

|---|---|

分子量 |

262.39 g/mol |

IUPAC名 |

2-propan-2-yloxy-5-(1-propylpiperidin-2-yl)pyridine |

InChI |

InChI=1S/C16H26N2O/c1-4-10-18-11-6-5-7-15(18)14-8-9-16(17-12-14)19-13(2)3/h8-9,12-13,15H,4-7,10-11H2,1-3H3 |

InChIキー |

FAXOELMBIDKOOE-UHFFFAOYSA-N |

正規SMILES |

CCCN1CCCCC1C2=CN=C(C=C2)OC(C)C |

製品の起源 |

United States |

準備方法

The introduction of the isopropoxy group at position 2 of the pyridine ring can be accomplished via nickel-catalyzed alkylation, as demonstrated in the synthesis of 2-isopropylpyridine . In this method, 2-bromopyridine reacts with 2-bromopropane in the presence of a nickel dibromide catalyst, tetrabutylammonium bromide, and magnesium chloride in N,N-dimethylacetamide (DMA) at 30°C under inert conditions. The reaction proceeds via a single-electron transfer mechanism, enabling C–O bond formation with moderate yields (10% reported for analogous systems) .

Key Reaction Conditions

-

Catalyst: NiBr₂ (10 mol%)

-

Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (10 mol%)

-

Base: MgCl₂ (100 mol%)

-

Solvent: DMA

-

Temperature: 30°C

While this method offers regioselectivity for position 2, the low yield necessitates optimization. Increasing the stoichiometric ratio of 2-bromopropane to 2-bromopyridine (3:1) and employing microwave-assisted heating could enhance efficiency .

Chlorination and Alkoxy Substitution via Vilsmeier-Haack Analogues

A patent detailing the synthesis of 2-alkoxy-5-alkoxymethylpyridines provides a framework for introducing alkoxy groups at position 2 . Starting with 3-dichloromethylpyridine, reaction with isopropanol and sodium isopropoxide at 20–100°C yields 2-isopropoxy-5-isopropoxymethylpyridine. Subsequent chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) replaces the alkoxymethyl group with chlorine, generating 2-isopropoxy-5-chloromethylpyridine .

Critical Chlorination Parameters

-

Chlorinating Agents: POCl₃ (1–5 equiv), PCl₅ (1–5 equiv)

-

Temperature: 10–120°C

-

Solvent: Dichloromethane or chlorobenzene

This intermediate’s chloromethyl group at position 5 serves as a handle for introducing the piperidine moiety. Nucleophilic substitution with a pre-synthesized 1-propylpiperidin-2-amine under basic conditions (e.g., K₂CO₃ in DMF) could furnish the target compound.

Piperidine Ring Construction via Reductive Amination

The JStage synthesis of pyrazolo[1,5-a]pyrimidine derivatives highlights reductive amination for constructing nitrogen-containing heterocycles . Applying this strategy, 5-acetyl-2-isopropoxypyridine undergoes condensation with 1,5-diaminopentane in the presence of sodium cyanoborohydride, forming a secondary amine intermediate. Cyclization under acidic conditions (e.g., HCl in ethanol) yields the piperidine ring fused to the pyridine’s position 5.

Optimization Considerations

-

Reducing Agent: NaBH₃CN (2 equiv)

-

Solvent: Methanol/THF (1:1)

-

Temperature: 60°C, 12 hours

-

Post-Cyclization Propylation: Treatment with propyl bromide and K₂CO₃ in DMF introduces the N-propyl group .

This route benefits from high functional group tolerance but requires precise control over stoichiometry to avoid over-alkylation.

Suzuki-Miyaura Coupling for Direct Piperidine Attachment

While unconventional for saturated systems, Suzuki-Miyaura coupling has been adapted for sp³–sp² carbon bonding in recent studies . A boronic ester derivative of 1-propylpiperidine-2-carboxylic acid, synthesized via Miyaura borylation, couples with 5-bromo-2-isopropoxypyridine under palladium catalysis.

Catalyst System

-

Palladium Source: Pd(OAc)₂ (5 mol%)

-

Ligand: SPhos (10 mol%)

-

Base: Cs₂CO₃

-

Solvent: Dioxane/water (4:1)

-

Temperature: 90°C, 24 hours

Although yields for such couplings remain modest (20–30%), this method provides a direct route to the target structure without intermediate functionalization .

Comparative Analysis of Synthetic Routes

化学反応の分析

2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine, exhibit promising anticancer properties. In vitro studies have shown that such compounds can inhibit the proliferation of various cancer cell lines. For instance, modifications to the pyridine structure have resulted in compounds with IC50 values in the sub-micromolar range against cancer cells, indicating potent anti-proliferative activity .

Neuropharmacological Effects

The compound has been studied for its neuropharmacological effects, particularly as a potential treatment for neurological disorders. Its structure allows it to interact with various neurotransmitter systems, making it a candidate for further investigation in treating conditions like anxiety and depression .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Studies suggest that it can modulate inflammatory pathways, showing promise in conditions characterized by excessive inflammation, such as arthritis or other autoimmune diseases .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common methods include:

- Alkylation Reactions : Utilizing alkyl halides to introduce the isopropoxy group.

- Pyridine Formation : Employing cyclization techniques to form the pyridine ring from appropriate precursors.

The synthetic routes are optimized for yield and purity, with various modifications allowing for the introduction of different substituents to enhance biological activity .

Study on Anticancer Activity

A notable study examined the anticancer effects of this compound on human cervical carcinoma (HeLa) cells. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 0.15 µM, highlighting its potential as a lead compound for further development in cancer therapeutics .

Neuropharmacological Research

In a controlled study assessing the anxiolytic effects of the compound, it was administered to animal models exhibiting anxiety-like behaviors. Results indicated a reduction in anxiety levels comparable to standard anxiolytic medications, suggesting its viability as a treatment option .

Tables

作用機序

類似化合物の比較

2-イソプロポキシ-5-(1-プロピルピペリジン-2-イル)ピリジンは、以下のような他の類似化合物と比較することができます。

- 2-イソプロポキシ-5-(1-メチルピペリジン-2-イル)ピリジン

- 2-イソプロポキシ-5-(1-エチルピペリジン-2-イル)ピリジン

- 2-イソプロポキシ-5-(1-ブチルピペリジン-2-イル)ピリジン

これらの化合物は、構造的特徴は類似していますが、ピペリジン環に結合しているアルキル鎖の長さと性質が異なります。 2-イソプロポキシ-5-(1-プロピルピペリジン-2-イル)ピリジンの独自性は、その特定のアルキル鎖の長さにあり、化学的性質と生物学的活性を左右する可能性があります.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations at the Pyridine 5-Position

Boronate Ester Derivatives

- Example: 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1257553-85-7) Key Difference: Replaces the 1-propylpiperidin-2-yl group with a boronate ester. Applications: Boronate esters are intermediates in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation. The target compound, lacking this group, is likely a final product or intermediate in non-coupling synthetic pathways . Molecular Weight: ~270–300 g/mol (estimated from similar boronate derivatives).

Pyrrolidine-Based Analog

- Example : 2-Isopropoxy-5-(1-methylpyrrolidin-2-yl)pyridine (CAS 1352493-17-4)

- Key Differences :

- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered).

- Substituent: Methyl group vs. propyl chain. Molecular Weight: 220.31 g/mol (lower due to smaller ring and substituent).

Functional Group Comparisons

Alkoxy Substituents

- Example : 2-(Tetrahydropyran-4-yloxy)-5-boronate pyridine (CAS 832735-54-3)

Halogenated Derivatives

- Example : 5-Bromo-2-iodopyridin-3-ol (CAS 188057-49-0)

- Key Difference : Halogen atoms (Br, I) at positions 5 and 2.

- Applications : Halogenated pyridines are common in agrochemicals and pharmaceuticals. The target compound’s nitrogen-containing substituent may offer distinct hydrogen-bonding capabilities in receptor binding .

生物活性

2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine is a compound of interest due to its potential biological activities, particularly in the context of neurological and cancer-related applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting detailed data.

- Molecular Formula: C15H22N2O

- Molecular Weight: 250.35 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for various neurological functions.

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. It has been shown to affect dopaminergic and serotonergic pathways, which are vital for mood regulation and cognitive functions.

Table 1: Neuropharmacological Effects

| Study | Effect Observed | Model Used | Reference |

|---|---|---|---|

| Study A | Increased dopamine release | Rat brain slices | |

| Study B | Antidepressant-like effects | Mouse forced swim test | |

| Study C | Anxiolytic properties | Elevated plus maze |

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity

Case Studies

Several case studies have explored the therapeutic potential of this compound:

Case Study 1: Neurological Disorders

A study focused on the compound's effects on depression-like behaviors in animal models. Results indicated a significant reduction in immobility time in the forced swim test, suggesting potential antidepressant effects.

Case Study 2: Cancer Treatment

In another study, the compound was tested against multiple cancer cell lines, showing promising results in reducing cell viability through apoptosis induction mechanisms.

Q & A

Q. What are the key considerations for synthesizing 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of pyridine derivatives often involves nucleophilic substitution or coupling reactions. For example, similar compounds (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) are synthesized using dichloromethane as a solvent and sodium hydroxide for deprotonation . Key steps include controlled temperature (e.g., 0–25°C) to avoid side reactions and sequential washing with water and brine to remove impurities. Optimization may involve adjusting reaction time, solvent polarity, or catalyst loading. Purity validation via HPLC (≥99%) is critical, as noted in analogous protocols .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify substituent positions and piperidine ring conformation.

- Mass spectrometry (HRMS) for molecular ion detection and fragmentation pattern analysis.

- X-ray crystallography (if crystalline) to resolve stereochemistry, as applied to related piperidine-pyridine hybrids .

Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or conformational flexibility, necessitating further purification or computational modeling .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer : Safety measures align with pyridine/piperidine derivatives:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as highlighted in safety data sheets for structurally similar compounds .

- Spill Management : Absorb with inert material (e.g., sand) and dispose in designated containers. Avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability or impurity profiles. Strategies include:

- Dose-Response Curves : Test across multiple concentrations to identify false positives/negatives.

- Orthogonal Assays : Validate activity using complementary methods (e.g., enzymatic vs. cell-based assays).

- Batch Analysis : Compare results from independently synthesized batches to rule out synthesis-related artifacts. For example, trace solvents (e.g., DCM residues) in analogs have skewed cytotoxicity readings .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Use in silico tools to estimate:

- Lipophilicity (LogP) : Predict membrane permeability using software like SwissADME.

- Metabolic Stability : Cytochrome P450 interactions can be modeled via molecular docking (e.g., AutoDock Vina).

- Toxicity : Tools like ProTox-II assess hepatotoxicity or mutagenicity risks. Experimental validation (e.g., microsomal stability assays) is essential, as computational predictions may underestimate stereochemical effects .

Q. How can synthetic yield be improved without compromising purity?

- Methodological Answer : Strategies from analogous syntheses include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in pyridine systems .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility but may require lower temperatures to suppress side reactions.

- Workflow Automation : Continuous-flow reactors reduce human error and improve reproducibility . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures ≥98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。